molecular formula C14H21N3O4 B1453124 tert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate CAS No. 1219827-82-3

tert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate

Cat. No.: B1453124
CAS No.: 1219827-82-3
M. Wt: 295.33 g/mol
InChI Key: DMQJLXRGKKILBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H21N3O4 and a molecular weight of 295.33 g/mol. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyridazinone derivatives under specific conditions. One common method involves the use of tert-butyl piperidine-1-carboxylate and 6-oxo-1H-pyridazin-3-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. It may also serve as a building block for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the design and development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the formulation of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • tert-butyl 3-oxoazetidine-1-carboxylate
  • tert-butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate

Uniqueness: tert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a pyridazinone moiety makes it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl 3-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(19)17-8-4-5-10(9-17)20-12-7-6-11(18)15-16-12/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQJLXRGKKILBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.